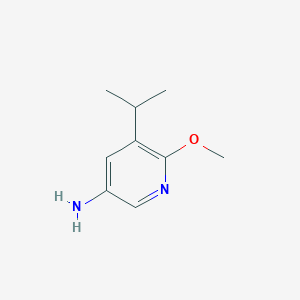

5-Isopropyl-6-methoxypyridin-3-amine

货号 B8522582

分子量: 166.22 g/mol

InChI 键: SNVQBHNXXVBCQI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08772480B2

Procedure details

Argon was bubbled through a slurry of potassium carbonate (4.45 g, 32.2 mmol), potassium isopropenyltrifluoroborate (3.18 g, 21.46 mmol), bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine) palladium dichloride (Aldrich, St. Louis, Mo., 0.152 g, 0.215 mmol), and 3-bromo-2-methoxy-5-nitropyridine (2.50 g, 10.73 mmol) in 50 mL dioxane and 20 mL water for 5 min. The reaction was sealed and heated to 80° C. for 1 h. The dark red reaction was cooled and partitioned between water and DCM. The aqueous layer was extracted with DCM 3 times, and the combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo, to give a red solid, which was used without further purification. The solid was treated 10% palladium on carbon (50% water wet) (2.62 g, 2.464 mmol) and 75 mL MeOH and was fitted with hydrogen balloon and stirred rapidly for 3 h. The reaction was flushed with nitrogen, filtered through Celite® (diatomaceous earth), rinsing with 400 mL MeOH, and concentrated in vacuo to give 5-isopropyl-6-methoxypyridin-3-amine (1.81 g, 10.89 mmol, quantitative yield) as a brown oil. m/z (ESI, +ve ion) 167 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.51 (d, J=2.9 Hz, 1H), 6.94 (d, J=2.7 Hz, 1H), 3.90 (s, 3H), 3.13 (m, 1H), 1.14-1.22 (m, 6H).

Name

bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine) palladium dichloride

Quantity

0.152 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[K+].[K+].[C:7]([B-](F)(F)F)([CH3:9])=[CH2:8].[K+].Br[C:16]1[C:17]([O:25][CH3:26])=[N:18][CH:19]=[C:20]([N+:22]([O-])=O)[CH:21]=1.[H][H]>O1CCOCC1.O.[Pd].[Pd](Cl)Cl.C(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)(C)C.C(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)(C)C.CO>[CH:7]([C:16]1[CH:21]=[C:20]([NH2:22])[CH:19]=[N:18][C:17]=1[O:25][CH3:26])([CH3:9])[CH3:8] |f:0.1.2,3.4,10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.45 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

3.18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)(C)[B-](F)(F)F.[K+]

|

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=NC=C(C1)[N+](=O)[O-])OC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine) palladium dichloride

|

|

Quantity

|

0.152 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd](Cl)Cl.C(C)(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.C(C)(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

2.62 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred rapidly for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dark red reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned between water and DCM

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with DCM 3 times

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organics were dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a red solid, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was used without further purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was flushed with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite® (diatomaceous earth)

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing with 400 mL MeOH

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C=1C=C(C=NC1OC)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 10.89 mmol | |

| AMOUNT: MASS | 1.81 g | |

| YIELD: CALCULATEDPERCENTYIELD | 101.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |